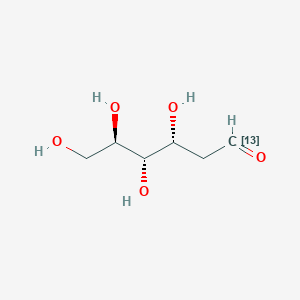
2-Deoxy-D-glucose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-D-glucose-13C is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with the carbon-13 isotope. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in various fields such as cancer research, metabolic studies, and imaging.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-13C typically involves the halogen-mediated O-glycosidation of D-glucal by bromine in methanol, followed by the reductive removal of the halo group and hydrolysis of the methoxy group using zinc in saturated aqueous sodium dihydrogen phosphate . This method ensures the incorporation of the carbon-13 isotope at specific positions within the glucose molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and medical applications.
化学反応の分析
Types of Reactions
2-Deoxy-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Deoxy-D-glucose-13C has numerous applications in scientific research:
作用機序
2-Deoxy-D-glucose-13C acts as a glucose mimic, inhibiting glycolysis by forming and accumulating 2-deoxy-D-glucose-6-phosphate (2-DG6P) inside cells . This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to reduced ATP production and cell death . Additionally, it can prevent N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .
類似化合物との比較
Similar Compounds
2-Deoxy-D-glucose: The non-labeled version of 2-Deoxy-D-glucose-13C, used similarly in research but without the carbon-13 isotope.
Fluorodeoxyglucose: A glucose analog labeled with fluorine-18, used in PET imaging to study glucose metabolism in tissues.
Mannose: A sugar similar in structure to glucose, used in studies of glycosylation and metabolism.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This labeling provides a distinct advantage in research applications where detailed metabolic analysis is required.
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
(3R,4S,5R)-3,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2+1 |
InChIキー |
VRYALKFFQXWPIH-SHRLTTROSA-N |
異性体SMILES |
C([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
C(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


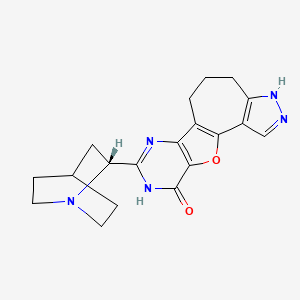
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
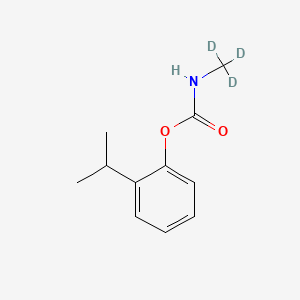
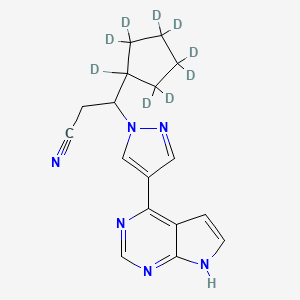
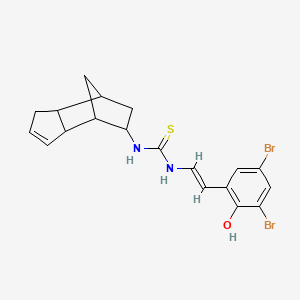
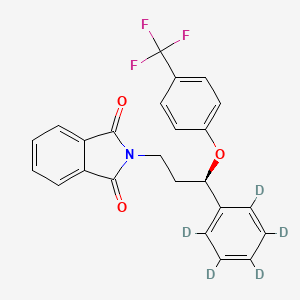
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

